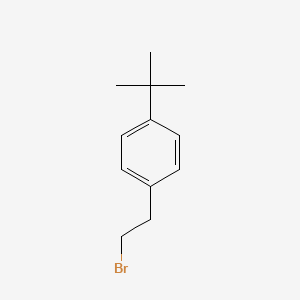

1-(2-Bromoethyl)-4-tert-butylbenzene

Beschreibung

Eigenschaften

Molekularformel |

C12H17Br |

|---|---|

Molekulargewicht |

241.17 g/mol |

IUPAC-Name |

1-(2-bromoethyl)-4-tert-butylbenzene |

InChI |

InChI=1S/C12H17Br/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8-9H2,1-3H3 |

InChI-Schlüssel |

AZDUTYBFMRTGFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)CCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Bromoethyl)-4-tert-butylbenzene typically involves the bromination of 4-tert-butylstyrene. The reaction is carried out using bromine or hydrogen bromide in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like n-heptane. The reaction conditions, including temperature and duration, are optimized to achieve high yields .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

1-(2-Bromoethyl)-4-tert-butylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones, and reduction reactions to form alkanes or alkenes.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, facilitated by strong electrophiles and catalysts.

Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromoethyl)-4-tert-butylbenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound is used in the synthesis of antimicrobial agents and β-peptidomimetics, which mimic the function of natural peptides and exhibit high enzymic stability and low toxicity.

Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 1-(2-Bromoethyl)-4-tert-butylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations. For example, in electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The molecular targets and pathways involved depend on the specific reaction and conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

1-(2-Bromoethyl)-4-methoxybenzene

- Structure : Methoxy (-OCH₃) replaces tert-butyl.

- Reactivity : The electron-donating methoxy group increases aromatic ring electron density, accelerating electrophilic substitution but reducing oxidative stability compared to tert-butyl.

- Synthesis : Synthesized via alkylation of 4-methoxyphenethyl alcohol with HBr, yielding 37% under mild conditions (K₂CO₃/KI in acetonitrile) .

- Applications : Used in pharmaceutical intermediates for its balance of reactivity and solubility .

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene

- Structure : Trifluoromethyl (-CF₃) substituent introduces strong electron-withdrawing effects.

- Reactivity : Enhances resistance to nucleophilic attack but lowers yields in SN2 reactions (51% yield reported) due to steric and electronic hindrance .

- Applications : Valued in agrochemicals for its stability under harsh conditions .

1-(2-Bromoethyl)-2-chlorobenzene

Alkyl Chain Modifications

4-tert-Butylphenoxyalkyl Bromides (4a–4d)

- Examples :

- 1-(3-bromopropoxy)-4-tert-butylbenzene (4a, CAS 3245-63-4)

- 1-(4-bromobutoxy)-4-tert-butylbenzene (4b, CAS 53669-73-1)

- Key Differences : Increasing alkyl chain length (C3 to C6) enhances lipophilicity, impacting membrane permeability in drug design.

- Applications : Dual-target ligands for neurological disorders (e.g., histamine H3 receptor antagonists) .

1-(Bromomethyl)-4-tert-butylbenzene

Functional Group Additions

1-(2-Bromo-2-fluorovinyl)-4-(tert-butyl)benzene

- Structure : Fluorine and vinyl groups introduce conjugation and electronegativity.

- Synthesis : Achieved via Wittig-like reaction using CFBr₃ (84% yield) .

- Reactivity : Fluorine enhances metabolic stability, making it suitable for bioactive molecule development .

1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene

- Structure : Fluorine on the ethyl chain.

- Properties: Alters dipole moments and boiling points compared to non-fluorinated analogs.

Nitro and Sulfonate Derivatives

1-(2-Bromoethyl)-4-nitrobenzene

Data Tables

Table 1: Substituent Effects on Reactivity and Yield

Table 2: Physical Properties of Selected Analogs

Biologische Aktivität

1-(2-Bromoethyl)-4-tert-butylbenzene, a compound with significant biological activity, has garnered interest in various fields of research, particularly in pharmacology and organic chemistry. This article delves into its synthesis, biological properties, and potential applications based on recent studies.

- Molecular Formula : C11H15Br

- Molecular Weight : 227.15 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 220°C

- Melting Point : -56°C

Synthesis

The synthesis of this compound typically involves the bromination of 4-tert-butylbenzene followed by alkylation processes. The compound can be synthesized via lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at low temperatures, which allows for the introduction of the bromoethyl group effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing the tert-butyl group have demonstrated significant activity against various bacterial strains:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Staphylococcus aureus, Escherichia coli | MIC of 4 μg/mL |

| This compound | Clostridium difficile, MRSA | Not specified but noted for potential activity |

The presence of the bromine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for further investigation as an antimicrobial agent .

Cytotoxicity Studies

Toxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that certain derivatives maintain high cell viability even at elevated concentrations, indicating a favorable toxicity profile. For example, one study reported that a related compound maintained over 90% cell viability at concentrations up to 32 μg/mL .

Study on Antibacterial Efficacy

A recent study focused on a series of phenylthiazoles with similar structural features revealed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The structure–activity relationship (SAR) indicated that modifications to the side chains significantly influenced antibacterial potency. Compounds with cationic side chains showed enhanced activity, suggesting that similar modifications could be explored for this compound derivatives .

Toxicity Profile Evaluation

In evaluating the toxicity of compounds in this class, researchers found that certain derivatives exhibited low cytotoxicity against MCF-7 cells, a breast cancer cell line. This highlights the potential for developing therapeutic agents with reduced side effects .

Q & A

Q. What computational tools predict its interactions with biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding to cytochrome P450 enzymes. Free energy perturbation (FEP) calculations quantify affinity changes upon substituent modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.